molecular formula C13H17BrO B8303601 6-(4-Methoxyphenyl)-3-hexenyl bromide

6-(4-Methoxyphenyl)-3-hexenyl bromide

Cat. No.: B8303601
M. Wt: 269.18 g/mol
InChI Key: GHIICPFQSWGGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-3-hexenyl bromide is an organobromine compound featuring a hexenyl chain substituted with a 4-methoxyphenyl group at the 6-position and a bromine atom at the terminal position. This structure combines a conjugated alkene system with an electron-rich aromatic moiety, making it valuable in organic synthesis and medicinal chemistry.

Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, describes the use of phenacyl bromide in ethanolic KOH to functionalize pyrimidine derivatives, a method adaptable to introducing the 4-methoxyphenyl group. Similarly, highlights the use of 4-methoxyphenylmagnesium bromide in sulfone synthesis, suggesting Grignard reagent compatibility for analogous structures.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(6-bromohex-3-enyl)-4-methoxybenzene

InChI

InChI=1S/C13H17BrO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h2-3,7-10H,4-6,11H2,1H3

InChI Key

GHIICPFQSWGGJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC=CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The bromine atom facilitates alkylation or elimination reactions, while the 4-methoxyphenyl group enhances electron delocalization.
  • Applications: Potential roles in drug intermediates (e.g., HIV inhibitors, calcium channel blockers) and agrochemicals (e.g., insect pheromone analogs) are inferred from structural analogs in the evidence .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Table 1: Comparison of Reaction Yields and Substituent Effects

Compound Name Key Substituents Reaction Yield Key Observations Reference
6-(4-Methoxyphenyl)-3-hexenyl bromide 4-Methoxyphenyl, hexenyl bromide Not reported High reactivity due to allylic bromide N/A
EMAC2060 4-Methoxyphenyl, thiazolyl <80% Lower yield due to steric hindrance
6-Phthalimidohexyl triphenylphosphonium bromide Phthalimide, phosphonium 79% (sulfone synthesis) High yield in Grignard-based synthesis
(Z)-3-Hexenyl O-β-D-glucoside Glucoside, hexenyl 17% Enzymatic synthesis challenges

Key Findings :

  • Steric and Electronic Effects : EMAC2060 () shows reduced yields (<80%) compared to simpler bromides, likely due to bulky thiazolyl groups. In contrast, this compound’s linear structure may favor higher reactivity .
  • Synthetic Flexibility : Phosphonium bromides () and phenacyl bromides () exhibit versatility in forming heterocycles, but allylic bromides like the target compound enable unique alkene functionalization pathways .

Electronic and Spectroscopic Properties

Table 2: Substituent Effects on UV-Vis and Emission Spectra

Compound Class Substituents UV-Vis λ_max (nm) Emission Trends Reference
Quinazolines (6l) 6,8-(4-Methoxyphenyl) ~320 (low intensity) Reduced intensity, red shift due to ICT disruption
4-Methoxyphenyl derivatives 4-Methoxyphenyl, electron-donating 250–300 Solvent-dependent red shifts, ICT character
(Z)-3-Hexenyl derivatives Hexenyl, functionalized termini Not reported Bioactivity in insect olfaction

Key Findings :

  • π-Electron Delocalization : The 4-methoxyphenyl group in quinazolines () reduces emission intensity by disrupting intramolecular charge transfer (ICT), a trend that may extend to the target compound in polar solvents .
  • Bioactivity : (Z)-3-Hexenyl derivatives () exhibit strong insect olfactory responses, suggesting that this compound could serve as a pheromone analog or agrochemical intermediate .

Table 3: Bioactivity Comparison

Compound Biological Role Mechanism/Effect Reference
Diltiazem analogs Calcium channel blockers Antihypertensive, prolonged action
(Z)-3-Hexenyl hexanoate Insect attractant Olfactory response in D. baibaran moths
EMAC2060/EMAC2061 HIV-1 RT inhibitors Dual polymerase/ribonuclease inhibition

Key Findings :

  • Therapeutic Potential: The 4-methoxyphenyl group in diltiazem analogs () enhances metabolic stability, a property that could be leveraged in designing drug derivatives of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.